molecular formula C14H10ClN3O4S2 B2975715 5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 886911-06-4

5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2975715
CAS No.: 886911-06-4
M. Wt: 383.82
InChI Key: ZZNQINFGEUUYKC-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, an oxadiazole ring, and a methylsulfonyl phenyl group. This compound has been studied for its biological activities, particularly its role as an antithrombotic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylsulfonyl Phenyl Group: This step involves the sulfonylation of a phenyl ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the oxadiazole derivative with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.

    Apixaban: A selective inhibitor of Factor Xa used as an anticoagulant.

    Edoxaban: Another oral anticoagulant that inhibits Factor Xa.

Uniqueness

5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of the oxadiazole and thiophene rings, which contribute to its high potency and selectivity as a Factor Xa inhibitor. This structural uniqueness may offer advantages in terms of pharmacokinetic properties and reduced side effects compared to other similar compounds .

Properties

IUPAC Name

5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQINFGEUUYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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